molecular formula C16H24BrNO B1446118 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine CAS No. 1704065-44-0

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine

Cat. No. B1446118
M. Wt: 326.27 g/mol
InChI Key: ZZCLZWAYAQYBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine” is a versatile material utilized extensively in scientific research due to its diverse applications, ranging from drug development to material synthesis. It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C15H23BrN2O . It has an average mass of 327.260 Da and a monoisotopic mass of 326.099365 Da .

Scientific Research Applications

    Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The process involves the use of a palladium catalyst and a boron reagent (like our compound). The reaction conditions are mild and functional group tolerant .
    • Results : The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

    Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This compound can be used in the protodeboronation of pinacol boronic esters, a valuable but not well-developed transformation .
    • Method : The process involves the use of a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

IUPAC Name

1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c1-13-6-9-18(10-7-13)8-3-11-19-16-12-15(17)5-4-14(16)2/h4-5,12-13H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCLZWAYAQYBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=C(C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189725
Record name Piperidine, 1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine

CAS RN

1704065-44-0
Record name Piperidine, 1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.